2-ethoxy-5-iodobenzonitrile
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Overview
Description
2-Ethoxy-5-iodobenzonitrile is an organic compound with the molecular formula C9H8INO It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the second position and an iodine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-iodobenzonitrile can be synthesized through several methods, one of which involves the iodination of 2-ethoxybenzonitrile. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Another common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base (such as potassium carbonate), and an organoboron compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzonitrile, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
2-Ethoxy-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-iodobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on the functional groups present and the nature of the substituents. For example, in a biological context, it may interact with enzymes or receptors, leading to a specific biological response.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzonitrile: Similar structure but lacks the ethoxy group.
4-Iodobenzonitrile: Iodine atom is at the fourth position instead of the fifth.
2-Chloro-4-ethoxy-5-iodobenzonitrile: Contains a chlorine atom in addition to the ethoxy and iodine substituents.
Uniqueness
2-Ethoxy-5-iodobenzonitrile is unique due to the presence of both the ethoxy and iodine substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
2-ethoxy-5-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRZMBVPQBLMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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